2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid is a complex organic compound with the molecular formula and a molecular weight of 262.26 g/mol. This compound is characterized by its unique structural features, which include a pyrrole and pyrazole moiety, making it of interest in medicinal chemistry. It is primarily utilized in research settings for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications .
This compound can be sourced from various chemical suppliers specializing in research chemicals. It is classified under organic compounds, specifically as an amino acid derivative due to the presence of the acetic acid functional group combined with an amide linkage. The compound's IUPAC name reflects its structural complexity, indicating multiple functional groups that contribute to its chemical behavior .
The synthesis of 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid typically involves multi-step reactions. One effective method includes the reaction of appropriate pyrazole derivatives with formamides in the presence of acetic acid as a solvent.
The molecular structure of 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid can be represented using various notations:
InChI=1S/C12H14N4O3/c1-14(8-10(17)18)12(19)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-7H,8H2,1-2H3,(H,17,18)
CN1C(=C(C=N1)C(=O)N(C)CC(=O)O)N2C=CC=C2
These notations provide insight into the compound's connectivity and functional groups, which are crucial for understanding its reactivity and potential biological activity .
The compound can undergo various chemical reactions typical for amides and carboxylic acids:
The mechanism of action for 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid is not fully elucidated but is believed to involve modulation of cellular signaling pathways:
The physical properties of 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid include:
Chemical properties include:
The primary applications of 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid lie in medicinal chemistry:
Heterocyclic hybrid architectures represent a frontier in medicinal chemistry, combining pharmacophores from distinct heterocyclic systems to exploit synergistic biological activities. The integration of pyrazole, pyrrole, and acetic acid moieties within a single molecular framework exemplifies this strategy, enabling multifaceted interactions with biological targets. These hybrids leverage the electron-rich environments of nitrogen-containing heterocycles for hydrogen bonding and π-stacking interactions, while the acetic acid moiety introduces solubility and potential for salt formation. The compound 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid epitomizes this design philosophy, featuring a formamide bridge that confers conformational flexibility between its pyrazole-pyrrole unit and carboxylic acid functionality. Such architectures address the limitations of single-heterocycle agents by enhancing binding specificity and modulating physicochemical properties, positioning them as versatile scaffolds for targeted therapeutic development [5] [7].
The systematic IUPAC name 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid provides a complete topological blueprint of the compound. It comprises three key substructures:
Structurally, this hybrid belongs to the N-acyl-α-amino acid class, characterized by the acetic acid chain extending from the formamide nitrogen. The pyrazole and pyrrole rings adopt planar configurations due to aromatic delocalization, while the formamide bridge allows rotational flexibility. This architecture enables three-dimensional complementarity with diverse biological targets. Hybrid classification is further defined by:
Table 1: Structural Components of the Hybrid Compound
Component | Chemical Substructure | Role in Hybrid Architecture |
---|---|---|
Pyrazole ring | 1-methyl-1H-pyrazole | Electron-deficient core for target engagement |
Pyrrole unit | 1H-pyrrol-1-yl at C5 | Electron-rich moiety for π-stacking |
Formamide linker | -N(Me)-C(O)- at C4 | Conformational flexibility and H-bonding |
Acetic acid tail | -CH₂-COOH | Solubility and ionic interactions |
Formamido-acetic acid derivatives emerged as pharmacophores in the early 20th century, gaining prominence with sulfonamide antibiotics where formamide groups enhanced bacterial dihydropteroate synthase inhibition. The 1935 discovery of Prontosil rubrum (sulfonamide prodrug) marked the first clinical validation, though formamido-acetic acid motifs appeared later in optimized derivatives [10]. The 1950s–1970s saw strategic incorporation of formamido linkages in antihypertensive agents (e.g., furosemide analogs), exploiting the formyl group’s hydrogen-bonding capacity to improve receptor affinity. Concurrently, acetic acid chains were leveraged for renal tubular secretion, as evidenced by cephalosporin-class β-lactam antibiotics where acetic acid enhanced tissue penetration [7] [10].
The advent of pyrazole and pyrrole hybrids began in the 1980s with antifungal agents (e.g., deracoxib-like scaffolds), where their electron-rich cores facilitated membrane penetration. The specific integration of N-methylformamido-acetic acid linkages accelerated in the 2000s, driven by:
Table 2: Milestones in Formamido-Acetic Acid Derivative Development
Time Period | Key Advancement | Representative Agents |
---|---|---|
1930–1950 | Sulfonamide antibiotics with formamide groups | Sulfanilamide derivatives |
1960–1980 | Diuretic/antihypertensive agents | Furosemide analogs |
1980–2000 | Heterocyclic hybrids (pyrazole/pyrrole) | COX-2 inhibitors (e.g., Deracoxib) |
2000–Present | N-methylformamido-acetic acid in targeted therapies | Kinase inhibitor scaffolds |
The current compound extends this evolution by unifying 1,5-disubstituted pyrazole, N-pyrrolyl, and N-methylformamido-acetic acid motifs—addressing historical limitations in metabolic stability and target selectivity [3] [7].
Despite advances, three fundamental gaps persist in pyrazole-pyrrole-formamido-acetic acid hybrid research:
Existing studies focus predominantly on pyrazole C3/C5 substitutions, neglecting the impact of pyrrole ring modifications (e.g., N-alkylation, C2/C5 halogenation) on bioactivity. For instance, replacing the 1H-pyrrol-1-yl unit with 2,5-dimethyl-1H-pyrrol-1-yl could sterically hinder target binding or alter electron distribution. Similarly, the N-methyl group on the formamide linker has not been systematically varied to ethyl or cyclopropyl analogs to modulate lipophilicity [1] [9].